A Comprehensive Spectroscopic Guide to 4-(but-2-en-2-yl)phenyl acetate: ¹H and ¹³C NMR Analysis
A Comprehensive Spectroscopic Guide to 4-(but-2-en-2-yl)phenyl acetate: ¹H and ¹³C NMR Analysis
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(but-2-en-2-yl)phenyl acetate. Designed for researchers, chemists, and professionals in drug development, this document details the complete structural elucidation of the molecule through meticulous interpretation of its spectral features. It includes a foundational experimental protocol for data acquisition, a detailed assignment of all proton and carbon signals with justifications based on established chemical principles, and a summary of the key spectroscopic data. The guide serves as an authoritative reference for the characterization of this compound and as a practical example of NMR-based structural analysis.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1] The ability to resolve individual atomic nuclei within a molecule's framework allows for the unambiguous determination of connectivity and stereochemistry, which is critical for synthesis validation, quality control, and regulatory compliance in the pharmaceutical and chemical industries.
This whitepaper focuses on the detailed NMR characterization of 4-(but-2-en-2-yl)phenyl acetate, a parasubstituted aromatic ester. We will deconstruct its ¹H and ¹³C NMR spectra, assigning each resonance based on chemical shift, multiplicity, integration, and coupling constants. The causality behind these spectral characteristics, rooted in electronic and steric effects, will be thoroughly explained to provide not just data, but a deeper understanding of the molecule's electronic architecture.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, a systematic numbering scheme is applied to the molecular structure of 4-(but-2-en-2-yl)phenyl acetate as illustrated below. This convention will be used consistently throughout the analysis.
Caption: Molecular structure of 4-(but-2-en-2-yl)phenyl acetate with atom numbering.
Experimental Protocol: NMR Sample Preparation and Acquisition
The acquisition of high-quality, reproducible NMR data is fundamentally dependent on meticulous sample preparation.[1] The protocol outlined below is a self-validating system designed to minimize artifacts and ensure spectral accuracy.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Methodology:
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Sample Weighing: Accurately weigh 5-10 mg of 4-(but-2-en-2-yl)phenyl acetate for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[2] Higher concentrations are required for the less sensitive ¹³C nucleus.[2]
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Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a standard choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. Ensure the sample is fully dissolved; vortex if necessary.
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Filtration and Transfer: To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[3] The final sample height should be approximately 4-5 cm.[1][2]
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Instrumentation and Referencing: The spectra are acquired on a standard NMR spectrometer (e.g., 500 MHz). All chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal (CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or tetramethylsilane (TMS) at δ 0.00 ppm.[4]
¹H NMR Spectral Analysis (500 MHz, CDCl₃)
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis involves evaluating the chemical shift, integration (relative number of protons), and signal multiplicity (splitting pattern).
Table 1: Summary of ¹H NMR Data
| Atom #(s) | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H2, H4 | ~ 7.35 | Doublet (d) | ~ 8.5 | 2H | Aromatic Protons (ortho to butenyl) |
| H5, H6 | ~ 7.05 | Doublet (d) | ~ 8.5 | 2H | Aromatic Protons (ortho to acetate) |
| H12 | ~ 5.70 | Quartet (q) | ~ 6.9 | 1H | Vinylic Proton |
| H10 | ~ 2.29 | Singlet (s) | - | 3H | Acetate Methyl |
| H13 | ~ 2.05 | Singlet (s) | - | 3H | Vinylic Methyl (on C11) |
| H14 | ~ 1.85 | Doublet (d) | ~ 6.9 | 3H | Vinylic Methyl (on C12) |
Detailed Interpretation:
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Aromatic Region (δ 7.00-7.40 ppm): The para-substituted phenyl ring gives rise to a characteristic AA'BB' system, which appears as two distinct doublets.
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The doublet at ~7.35 ppm (H2, H4) is assigned to the protons ortho to the electron-donating butenyl group.
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The doublet at ~7.05 ppm (H5, H6) corresponds to the protons ortho to the electron-withdrawing acetate group, which are more shielded due to resonance effects of the oxygen atom. Both doublets exhibit a typical ortho-coupling constant of approximately 8.5 Hz.
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Vinylic Region (δ 5.70 ppm): A single proton (H12) on the double bond appears as a quartet at ~5.70 ppm . This multiplicity arises from coupling to the three protons of the neighboring methyl group (C14), with a coupling constant (J) of ~6.9 Hz.
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Alkyl & Acetyl Region (δ 1.80-2.30 ppm):
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The sharp singlet at ~2.29 ppm (H10) integrates to three protons and is characteristic of the methyl group of an acetate ester.
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The singlet at ~2.05 ppm (H13) is assigned to the methyl group attached directly to the quaternary vinylic carbon (C11). It is a singlet because it has no adjacent protons to couple with.
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The doublet at ~1.85 ppm (H14) integrates to three protons and is assigned to the terminal methyl group of the butenyl chain. It is split into a doublet by the adjacent vinylic proton (H12), showing the same coupling constant of ~6.9 Hz.
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¹³C NMR Spectral Analysis (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak, providing a carbon "fingerprint."
Table 2: Summary of ¹³C NMR Data
| Atom # | Predicted δ (ppm) | Carbon Type | Assignment |
| C8 | ~ 169.5 | C | Carbonyl Carbon |
| C6 | ~ 149.0 | C | Aromatic C-O |
| C3 | ~ 144.5 | C | Aromatic C-C(alkene) |
| C11 | ~ 137.2 | C | Quaternary Vinylic Carbon |
| C2, C4 | ~ 129.5 | CH | Aromatic CH |
| C12 | ~ 124.8 | CH | Tertiary Vinylic Carbon |
| C1, C5 | ~ 121.8 | CH | Aromatic CH |
| C10 | ~ 21.1 | CH₃ | Acetate Methyl |
| C13 | ~ 16.0 | CH₃ | Vinylic Methyl (on C11) |
| C14 | ~ 13.5 | CH₃ | Vinylic Methyl (on C12) |
Detailed Interpretation:
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Carbonyl Carbon (δ ~169.5 ppm): The signal furthest downfield corresponds to the ester carbonyl carbon (C8), which is highly deshielded due to the electronegativity of the two attached oxygen atoms.
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Aromatic & Vinylic Carbons (δ 120-150 ppm):
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The two quaternary aromatic carbons are assigned based on their substituents. The carbon attached to the oxygen (C6) is found at ~149.0 ppm , while the carbon attached to the butenyl group (C3) appears at ~144.5 ppm .
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The two vinylic carbons are distinguished by their substitution. The quaternary carbon (C11) is more deshielded at ~137.2 ppm compared to the protonated vinylic carbon (C12) at ~124.8 ppm .
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The four aromatic CH carbons give rise to two signals due to molecular symmetry. The signal at ~129.5 ppm is assigned to C2 and C4, while the more shielded signal at ~121.8 ppm is assigned to C1 and C5.
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Alkyl Region (δ 10-25 ppm):
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The acetate methyl carbon (C10) appears at ~21.1 ppm , a typical value for this functional group.[5]
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The two methyl groups on the butenyl chain are resolved at ~16.0 ppm (C13) and ~13.5 ppm (C14) .
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Structural Confirmation via Spectroscopic Correlation
While ¹H and ¹³C NMR provide primary structural information, techniques like 2D NMR (e.g., COSY, HSQC) would be employed to definitively confirm the assignments. This guide is built upon the logical correlations these advanced experiments would reveal.
